

Application Notes and Protocols for C108297 in PTSD and Stress Response Studies

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For Researchers, Scientists, and Drug Development Professionals

Introduction

C108297 is a selective glucocorticoid receptor (GR) antagonist being investigated for its therapeutic potential in treating post-traumatic stress disorder (PTSD) and other stress-related conditions. Unlike other GR antagonists such as mifepristone, **C108297** exhibits high selectivity for the GR with no anti-progestin activity, making it a valuable tool for dissecting the specific role of GR signaling in the pathophysiology of stress disorders.[1] These application notes provide an overview of **C108297**'s mechanism of action, summarize key preclinical and clinical findings, and offer detailed protocols for its use in research settings.

C108297 acts by blocking the effects of cortisol, a primary stress hormone, at the glucocorticoid receptor.[2][3] This mechanism is of particular interest in PTSD, as the disorder is often associated with dysregulation of the hypothalamic-pituitary-adrenal (HPA) axis and altered GR sensitivity.[4][5] By modulating GR signaling, **C108297** may help to normalize stress responses and alleviate the debilitating symptoms of PTSD.[2]

Mechanism of Action: Modulation of the HPA Axis

C108297's primary mechanism of action is the selective antagonism of the glucocorticoid receptor, a key component of the HPA axis. In response to stress, the hypothalamus releases corticotropin-releasing hormone (CRH), which stimulates the pituitary gland to secrete adrenocorticotropic hormone (ACTH). ACTH, in turn, acts on the adrenal glands to promote the

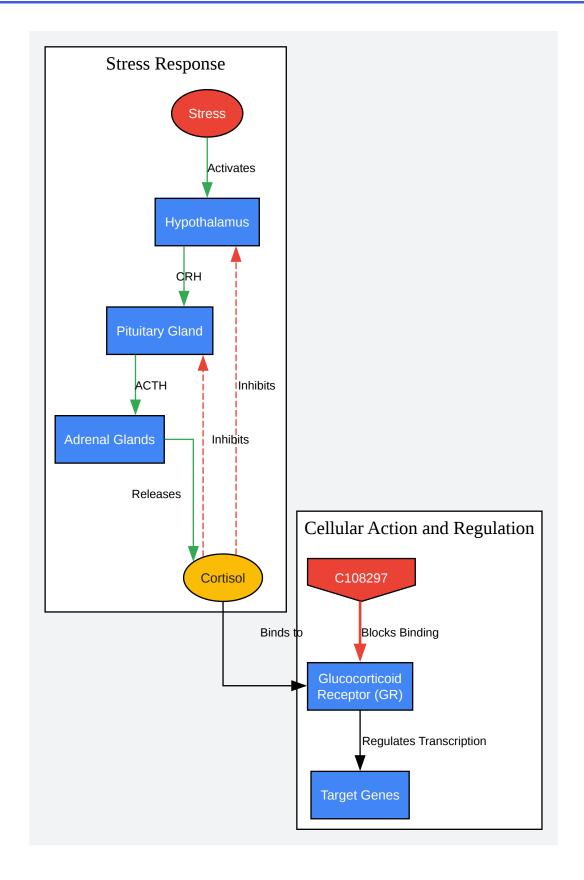


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synthesis and release of cortisol. Cortisol then exerts widespread effects throughout the body by binding to GRs. This process is regulated by a negative feedback loop, where cortisol inhibits the production of CRH and ACTH. In PTSD, this negative feedback mechanism can be impaired. **C108297** intervenes by blocking the binding of cortisol to the GR, thereby modulating the downstream effects of stress hormone signaling.





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Diagram of HPA Axis and C108297's Point of Intervention.



Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies of **C108297**.

Table 1: Preclinical Efficacy of C108297 in Rodent Stress Models



Parameter	Animal Model	Treatment Group	Dose	Outcome	Reference
Immobility Time	Rat	C108297	60 mg/kg	Significantly decreased immobility in the Forced Swim Test.	[1][6]
Corticosteron e Levels	Rat	C108297	30 and 60 mg/kg	Potently suppressed peak corticosteron e responses to Forced Swim Test and restraint stress.	[1][6]
Corticosteron e Levels	Mouse	C108297	30 mg/kg	Reduced stress- induced corticosteron e secretion.	[7]
Depressive- like Behavior	Mouse	C108297	30 mg/kg	Reduced immobility in the tail suspension test after 10 days of treatment.	[7]
HPA Axis Reactivity (Females)	Rat	C108297	30 mg/kg	Attenuated enhanced HPA axis stress reactivity in adulthood following	[8][9]



				adolescent stress.	
Baseline Corticosteron e (Males)	Rat	C108297	30 mg/kg	Reduced plasma levels of corticosteron e.	[9][10]

Table 2: Clinical Trial Design for C108297 in PTSD (SEVEN Study)

Parameter	Description		
Study Phase	Phase IIa		
Participants	Veterans with chronic PTSD		
Dosage	180 mg C108297 daily for 7 days		
Control	Placebo		
Blinding	Double-blind		
Primary Outcome Measures	Efficacy and safety of C108297		
Assessment Tools	Clinician-Administered PTSD Scale for DSM-5 (CAPS-5), self-report questionnaires		
Assessment Timepoints	Baseline, Day 7, Day 28, Day 56		
Reference	[3][11][12]		

Experimental Protocols

The following are detailed protocols for key experiments used to evaluate the efficacy of **C108297** in preclinical models of stress and PTSD.

Protocol 1: Forced Swim Test (FST) in Rats

This protocol is adapted from studies evaluating the antidepressant-like effects of C108297.[1]

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Objective: To assess the effect of **C108297** on behavioral despair, a measure of depressive-like behavior.

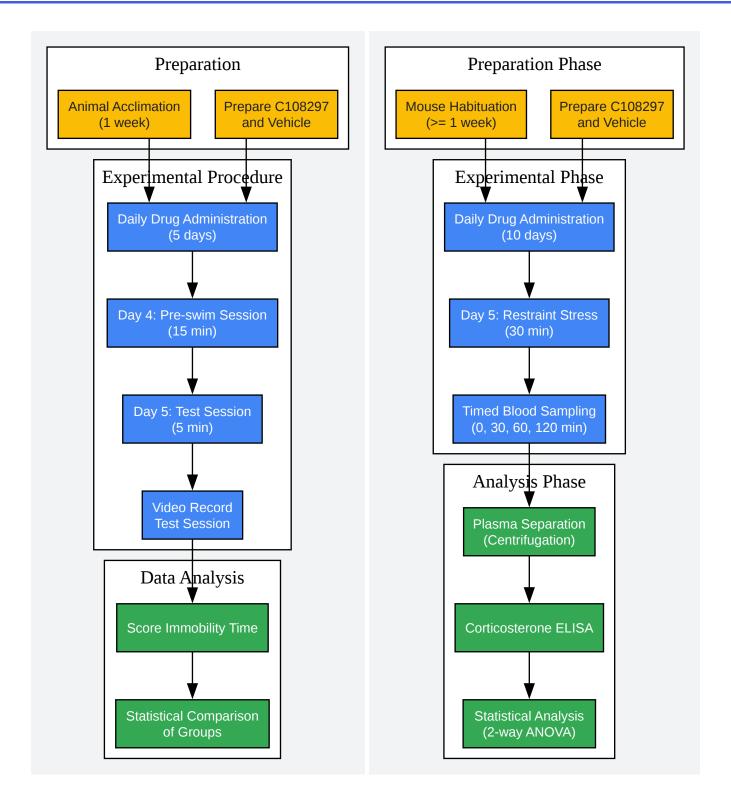
Materials:

- Male Sprague-Dawley rats (250-300 g)
- C108297
- Vehicle (e.g., polyethylene glycol)
- Cylindrical swim tank (46 cm tall x 20 cm diameter) filled with 25°C water to a depth of 30 cm
- Video recording equipment
- Automated scoring software or trained observer

Procedure:

- Habituation: Acclimate rats to the vivarium for at least one week before the experiment.
 Handle rats daily for 3-5 minutes to reduce handling stress.
- Drug Administration: Administer C108297 (e.g., 30 or 60 mg/kg, subcutaneously) or vehicle daily for 5 consecutive days.
- Pre-swim Session (Day 4): On the fourth day of drug administration, place each rat in the swim tank for a 15-minute pre-swim session. This is to induce a state of behavioral despair. After 15 minutes, remove the rat, dry it with a towel, and return it to its home cage.
- Test Session (Day 5): On the fifth day, 24 hours after the pre-swim session, place the rat back in the swim tank for a 5-minute test session.
- Data Acquisition: Record the entire 5-minute test session.
- Data Analysis: Score the duration of immobility during the 5-minute test. Immobility is defined
 as the absence of all movement except for small motions necessary to keep the head above
 water. Compare the immobility time between the C108297-treated and vehicle-treated
 groups using an appropriate statistical test (e.g., t-test or ANOVA).





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